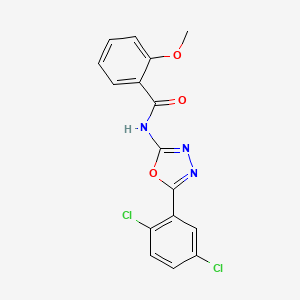
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C16H11Cl2N3O3 and its molecular weight is 364.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Research has explored the synthesis of related 1,3,4-oxadiazole compounds, highlighting methods for producing these chemicals efficiently. For example, the reaction of N-phenylbenzamidine with O-acetylbenzeneoximoyl chloride in methanol solution led to the unexpected formation of a 5-methoxy-3,4,5-triphenyl-4,5-dihydro-1,2,4-oxadiazole, a structurally similar compound. This synthesis route offers insights into the formation mechanisms of oxadiazole derivatives (Szczepankiewicz et al., 2004).
Antimicrobial and Antioxidant Activities
- Studies have also investigated the antimicrobial properties of 1,3,4-oxadiazole compounds. A series of 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene derivatives)benzenamine exhibited in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity (Kapadiya et al., 2020). This suggests potential applications in developing new antimicrobial agents.
- The antioxidant properties of 1,3,4-oxadiazoles have also been a focus, with some derivatives showing significant free-radical scavenging ability. This indicates their potential use as antioxidant agents in various applications (Shakir et al., 2014).
Enzyme Inhibition
- Certain derivatives have been shown to exhibit enzyme inhibition activities, such as lipase and α-glucosidase inhibition, suggesting their potential for therapeutic applications in treating diseases related to enzyme dysregulation (Bekircan et al., 2015).
Thermolysis and Reaction Studies
- The thermolysis of 1,3,4-oxadiazolines, which are related compounds, has been studied to understand the formation of carbonyl ylides and carbenes. This research contributes to the broader understanding of the chemical behavior of oxadiazoles under thermal conditions, which is crucial for their application in synthetic chemistry (Bekhazi & Warkentin, 1983).
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3/c1-23-13-5-3-2-4-10(13)14(22)19-16-21-20-15(24-16)11-8-9(17)6-7-12(11)18/h2-8H,1H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJTYVNQBANMAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B2405553.png)
![1-(4-Ethoxy-3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2405554.png)
![1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine;hydrochloride](/img/structure/B2405556.png)
![(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide](/img/structure/B2405557.png)
![N-(2-chlorobenzyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2405559.png)
![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2405561.png)
![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]oxolane-3-carboxamide](/img/structure/B2405562.png)
![8-(2-ethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2405563.png)

![2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2405567.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2405569.png)
![Ethyl 3-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2405571.png)


